2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride
Description
2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride is a halogenated pyridine derivative characterized by a pyridine ring substituted with chlorine at position 5 and a methyl group at position 2. The acetic acid moiety is attached to the pyridine ring at position 2, forming the parent compound, which is subsequently converted to its hydrochloride salt for enhanced stability and solubility . The compound’s synonyms include 886365-20-4 and AKOS006286331, with a molecular formula of C₈H₉ClNO₂·HCl (C₈H₁₀Cl₂NO₂) and a molecular weight of 237.08 g/mol (calculated from ).
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(5-chloro-4-methylpyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-5-2-6(3-8(11)12)10-4-7(5)9;/h2,4H,3H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGCSDKLOOVFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride may involve large-scale chlorination processes followed by purification steps such as crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Research has shown that derivatives of benzofuran-acetamide compounds exhibit significant anticonvulsant properties. In a study evaluating various synthesized compounds, several demonstrated effectiveness in preventing seizure spread in animal models at low doses, comparable to established anticonvulsants like phenytoin . The structure-activity relationship (SAR) analysis indicated that modifications on the benzofuran ring could enhance efficacy.
| Compound | Dose (mg/kg) | Relative Potency | ED50 (mmol/kg) |
|---|---|---|---|
| 5i | 30 | 0.74 | 0.055 |
| 5c | 30 | 0.72 | 0.259 |
Cancer Therapeutics
N-[3-(1-benzofuran-2-yl)propyl]acetamide has been investigated for its potential as a therapeutic agent in cancer treatment. Compounds containing the benzofuran moiety have been identified as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is overexpressed in various cancers, including pancreatic cancer. In vitro studies revealed that certain derivatives showed nanomolar potency against GSK-3β, indicating their potential role in cancer therapy .
Biological Applications
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. A series of benzofuran-acetamide derivatives were synthesized and tested against various bacterial strains, showing promising results that suggest potential use as antimicrobial agents .
Material Science
Catalysis and Synthesis
In material science, N-[3-(1-benzofuran-2-yl)propyl]acetamide acts as a building block for the synthesis of more complex molecular structures. Its unique chemical properties allow it to serve as a catalyst in various chemical reactions, facilitating the development of new materials with specific desired properties.
Case Studies
Study on Anticonvulsant Efficacy
In a controlled study involving the maximal electroshock seizure model, synthesized benzofuran-acetamide derivatives were administered to mice. The results indicated that most compounds exhibited significant anticonvulsant activity with minimal neurotoxicity, suggesting their potential for further development into therapeutic agents for epilepsy .
GSK-3β Inhibition in Cancer Cells
Another study focused on the inhibition of GSK-3β by benzofuran-based compounds demonstrated their ability to reduce cell proliferation in pancreatic cancer cell lines at low concentrations. This finding highlights the therapeutic potential of these compounds in oncology .
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine-Based Acetic Acid Derivatives
*Similarity scores derived from structural and functional group alignment ().
Critical Analysis of Substituent Effects
5-Fluoro substitution (CAS 1795504-70-9): Fluorine’s smaller size and strong electron-withdrawing nature may enhance metabolic stability compared to chlorine, a consideration in drug design . 5-Methoxy substitution (CAS 1798730-78-5): The methoxy group introduces electron-donating properties, which could alter solubility and hydrogen-bonding capacity .
Hydrochloride Salt vs. Free Acid :
- The hydrochloride form improves aqueous solubility, as seen in the main compound and 2-(4-chloropyridin-2-yl)acetic acid hydrochloride. Free acids like 5-chloro-2-methyl-3-pyridinecarboxylic acid (CAS 1092286-30-0) may require basic conditions for dissolution .
Similarity Metrics :
- The highest similarity (0.86) is observed with 5-chloro-2-methyl-3-pyridinecarboxylic acid , which shares the chloro and methyl substituents but differs in the carboxylic acid position (3 vs. 2) .
- 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride (similarity 0.85) retains the chloro and acetic acid groups but shifts the chlorine to position 4, reducing steric effects .
Biological Activity
2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of these molecular targets, leading to various physiological effects. While detailed pathways remain to be fully elucidated, preliminary studies suggest that it could influence metabolic processes and cellular signaling pathways.
Biological Effects
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest moderate effectiveness against various strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : The compound has also been evaluated for antifungal activity, demonstrating effectiveness against common pathogens such as Candida albicans. The specific MIC values indicate a promising potential for therapeutic applications in treating fungal infections .
- Anti-inflammatory Effects : There is emerging evidence that this compound may exert anti-inflammatory effects, possibly through modulation of cytokine production and immune response pathways. Further investigation is necessary to clarify these mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Moderate activity against S. aureus, E. coli | |
| Antifungal | Effective against C. albicans | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity with an MIC range from 4.69 µM to 22.9 µM against multiple bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study revealed that while the compound showed some cytotoxicity towards certain cancer cells, it maintained low toxicity towards normal cell lines, indicating a favorable therapeutic index for potential cancer treatment applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profile of this compound. Modifications in the chemical structure can significantly affect its biological activity. For instance, substituents on the pyridine ring may enhance or diminish its interaction with target proteins, influencing both potency and selectivity .
Q & A
Basic Research Questions
Q. What are the key identifiers and physicochemical properties of 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid hydrochloride?
- CAS Number : 6212-33-5 .
- Molecular Formula : C₈H₈ClNO₂·HCl (free acid: C₈H₈ClNO₂) .
- Solubility : Highly soluble in water due to the hydrochloride salt form, enhancing bioavailability for pharmacological studies .
- Structural Features : Contains a pyridine ring substituted with chloro and methyl groups, critical for electronic and steric interactions in chemical reactions .
Q. What are the standard synthetic routes for this compound?
- Nucleophilic Substitution : Reacting pyridine derivatives with chloroacetic acid under basic conditions (e.g., NaOH) to introduce the acetic acid moiety .
- Salt Formation : Conversion to the hydrochloride salt via HCl treatment in polar solvents (e.g., ethanol) to improve stability and solubility .
- Purification : Typically involves recrystallization from ethanol/water mixtures or column chromatography for high-purity yields (>95%) .
Q. How is the compound characterized spectroscopically?
- NMR :
- ¹H NMR : Peaks for pyridine protons (δ 8.2–8.5 ppm), methyl group (δ 2.3–2.5 ppm), and acetic acid protons (δ 3.7–4.1 ppm) .
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm, pyridine carbons between 120–150 ppm .
- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹), C-Cl (~750 cm⁻¹), and N-H (if present, ~3300 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in optimizing the synthesis yield, and how are they addressed?
- Challenge : Competing side reactions (e.g., over-alkylation or hydrolysis of the pyridine ring).
- Mitigation :
- Temperature Control : Maintaining reactions at 0–5°C to minimize side products .
- Catalyst Use : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Yield Data : Typical yields range from 60–75%, with purity >98% achievable via gradient HPLC .
Q. How do structural modifications (e.g., chloro/methyl groups) impact biological activity?
- Mechanistic Insight :
- The chloro group enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .
- The methyl group introduces steric hindrance, potentially reducing off-target binding .
- Case Study : Analogous compounds (e.g., 2-(3-Methylpyridin-2-yl)acetic acid hydrochloride) show enhanced selectivity for kinase inhibitors due to optimized steric-electronic profiles .
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
- Issue : Overlapping peaks in ¹H NMR due to similar chemical environments.
- Resolution Strategies :
- 2D NMR (COSY, HSQC) : To assign protons and carbons unambiguously .
- Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .
- Example : Discrepancies in acetic acid proton shifts resolved via HSQC correlation with carbonyl carbon .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (0.1% TFA), UV detection at 254 nm .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- Melting Point : Sharp range (e.g., 210–212°C) indicates high crystallinity .
Q. How is the hydrochloride salt’s stability evaluated under storage conditions?
- Accelerated Stability Testing :
- Conditions : 40°C/75% RH for 6 months .
- Parameters : Purity (HPLC), moisture content (Karl Fischer), and crystallinity (PXRD) .
- Results : No significant degradation observed when stored in airtight containers at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
